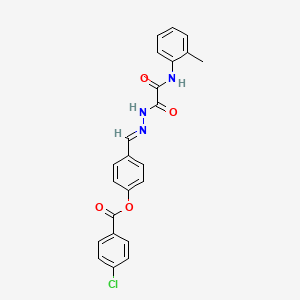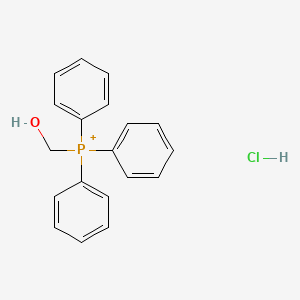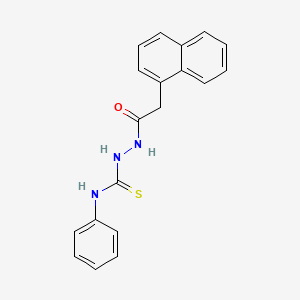
2-(2-naphthyloxy)-N'-(3-pyridinylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound that features a naphthyloxy group and a pyridinylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves the condensation of 2-(2-naphthyloxy)acetohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the purification process might involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyloxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridinylmethylidene group, converting it to a pyridylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of pyridylmethyl derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The naphthyloxy and pyridinylmethylidene groups can interact with the active sites of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-naphthyloxy)acetohydrazide
- 2-(2-naphthyloxy)methylpyridine
- 2-(2-naphthyloxy)ethylpiperidine
Uniqueness
2-(2-naphthyloxy)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is unique due to the presence of both naphthyloxy and pyridinylmethylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H15N3O2/c22-18(21-20-12-14-4-3-9-19-11-14)13-23-17-8-7-15-5-1-2-6-16(15)10-17/h1-12H,13H2,(H,21,22)/b20-12+ |
InChI Key |
ZNGDZZJBXUENQJ-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)




![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)

![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)
